molecular formula C9H12N2O5 B14028333 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B14028333
M. Wt: 228.20 g/mol
InChI Key: ASOJEESZSWWNQK-FSDSQADBSA-N
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Description

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a nucleoside analog that plays a crucial role in various biological processes. It is a derivative of pyrimidine and is structurally similar to thymidine, a component of DNA. This compound is significant in the field of biochemistry and molecular biology due to its involvement in DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves the glycosylation of a pyrimidine base with a deoxyribose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:

    Starting Materials: Pyrimidine base and deoxyribose sugar.

    Catalyst: Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).

    Solvent: Anhydrous acetonitrile.

    Reaction Temperature: Typically around 0-25°C.

    Purification: Chromatographic techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using nucleoside phosphorylases can be employed to achieve higher yields and specificity. The process involves:

    Enzymes: Nucleoside phosphorylases.

    Substrates: Pyrimidine base and deoxyribose-1-phosphate.

    Reaction Conditions: Aqueous buffer solution, pH 7-8, at room temperature.

    Purification: Crystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.

    Reduction: Reduction can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkylated pyrimidine derivatives.

Scientific Research Applications

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

    Biology: Plays a role in studying DNA replication and repair mechanisms.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and molecular probes.

Mechanism of Action

The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: A natural nucleoside involved in DNA synthesis.

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in chemotherapy.

Uniqueness

5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific incorporation into DNA and its ability to act as a chain terminator. Unlike thymidine, it can be modified to enhance its therapeutic properties. Compared to 5-fluorouracil and cytarabine, it has a distinct mechanism of action and different therapeutic applications.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1

InChI Key

ASOJEESZSWWNQK-FSDSQADBSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Origin of Product

United States

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